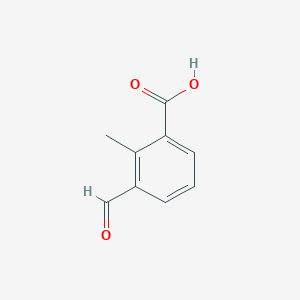

3-Formyl-2-methylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Formyl-2-methylbenzoic acid: is an organic compound with the molecular formula C9H8O3. It is a derivative of benzoic acid, characterized by the presence of a formyl group (-CHO) at the third position and a methyl group (-CH3) at the second position on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

3-Formyl-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the formylation of 2-methylbenzoic acid using a Vilsmeier-Haack reaction, which employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in large-scale production.

化学反応の分析

Types of Reactions

3-Formyl-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 3-Carboxy-2-methylbenzoic acid.

Reduction: 3-Hydroxymethyl-2-methylbenzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

3-Formyl-2-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

作用機序

The mechanism of action of 3-formyl-2-methylbenzoic acid depends on its specific application. In chemical reactions, the formyl group acts as an electrophile, facilitating various transformations. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.

類似化合物との比較

3-Formyl-2-methylbenzoic acid can be compared with other similar compounds, such as:

3-Formylbenzoic acid: Lacks the methyl group at the second position, resulting in different reactivity and properties.

2-Formylbenzoic acid: The formyl group is at the second position, leading to distinct chemical behavior.

4-Formylbenzoic acid: The formyl group is at the fourth position, affecting its reactivity and applications.

Uniqueness: : The presence of both a formyl and a methyl group on the benzene ring of this compound imparts unique chemical properties, making it a valuable intermediate in organic synthesis and research.

生物活性

3-Formyl-2-methylbenzoic acid, a compound with the molecular formula C₉H₈O₃, has garnered attention in recent years for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and case studies.

This compound is primarily involved in biochemical reactions related to aromatic compound metabolism. It interacts with various enzymes, particularly oxidoreductases, facilitating oxidation-reduction reactions involving its formyl group. This compound is also known to participate in nucleophilic substitution reactions at the benzylic position, catalyzed by cytochrome P450 enzymes.

Table 1: Key Enzymatic Interactions

| Enzyme Type | Interaction Type | Role in Metabolism |

|---|---|---|

| Oxidoreductases | Catalyzes oxidation-reduction | Metabolism of aromatic compounds |

| Cytochrome P450 | Nucleophilic substitution | Biotransformation of xenobiotics |

2. Cellular Effects

Research indicates that this compound influences various cellular processes, including cell signaling pathways and gene expression. It modulates the activity of transcription factors, impacting cellular metabolism and energy production. For example, it has been shown to affect the tricarboxylic acid (TCA) cycle by altering enzyme activities involved in this critical metabolic pathway.

Case Study: Gene Expression Modulation

A study demonstrated that low concentrations of this compound can upregulate genes associated with antioxidant defenses while downregulating pro-inflammatory cytokines in cultured human cells. This suggests potential roles in inflammation and oxidative stress management.

3. Molecular Mechanisms

At the molecular level, the compound exerts its effects through specific binding interactions with biomolecules. The formyl group allows it to participate in nucleophilic addition reactions with amino acids in proteins, leading to conformational changes that modulate protein activity.

Mechanistic Insights:

- Hydrogen Bonding: Forms hydrogen bonds with enzyme active sites.

- Van der Waals Interactions: Stabilizes enzyme-substrate complexes.

4. Temporal and Dosage Effects

The biological activity of this compound is influenced by dosage and exposure duration. At low doses, it exhibits therapeutic effects such as anti-inflammatory and antioxidant activities. However, at higher doses, it may lead to toxic effects including cellular damage and organ dysfunction.

Table 2: Dosage Effects in Animal Models

| Dose Range (mg/kg) | Observed Effect |

|---|---|

| 1 - 10 | Anti-inflammatory effects observed |

| 10 - 50 | Antioxidant properties noted |

| >50 | Toxicity leading to organ dysfunction |

6. Therapeutic Applications

Due to its biological properties, this compound shows promise in therapeutic contexts:

- Anti-inflammatory Agents: Potential for treating conditions like arthritis.

- Antioxidants: May protect against oxidative stress-related diseases.

- Cancer Research: Investigated for its ability to inhibit mTORC pathways relevant in cancer progression.

特性

IUPAC Name |

3-formyl-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-5H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORFKTJRGRVGDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。